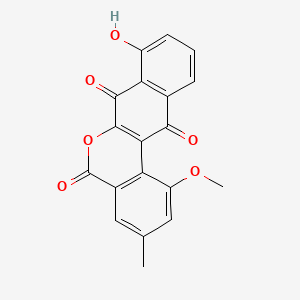
Antibiotic WS5995A
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Antibiotic WS5995A involves several steps. One common method includes the reaction of specific precursors under controlled conditions to form the desired compound. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Antibiotic WS5995A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria . Additionally, it has applications in the industry, particularly in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of Antibiotic WS5995A involves its interaction with specific molecular targets. For instance, it has been identified as an inducible nitric oxide synthase (iNOS) inhibitor, which suggests its potential role in modulating inflammatory responses . The pathways involved in its mechanism of action are complex and may vary depending on the biological context.
Comparaison Avec Des Composés Similaires
Antibiotic WS5995A can be compared with other similar compounds, such as indole derivatives and naphthyridines. These compounds share some structural similarities but differ in their specific chemical properties and applications . The uniqueness of this compound lies in its specific molecular structure and its potential as an antimicrobial agent.
Propriétés
Numéro CAS |
76191-51-0 |
|---|---|
Formule moléculaire |
C19H12O6 |
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
8-hydroxy-1-methoxy-3-methylnaphtho[3,2-c]isochromene-5,7,12-trione |
InChI |
InChI=1S/C19H12O6/c1-8-6-10-14(12(7-8)24-2)15-16(21)9-4-3-5-11(20)13(9)17(22)18(15)25-19(10)23/h3-7,20H,1-2H3 |
Clé InChI |
LUXDHHSVJLVLPS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)OC)C3=C(C(=O)C4=C(C3=O)C=CC=C4O)OC2=O |
SMILES canonique |
CC1=CC2=C(C(=C1)OC)C3=C(C(=O)C4=C(C3=O)C=CC=C4O)OC2=O |
Key on ui other cas no. |
76191-51-0 |
Synonymes |
WS 5995A WS-5995 A |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















